

An In-depth Technical Guide to Methyl Acetopyruvate (CAS 20577-61-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2,4-dioxopentanoate*

Cat. No.: *B1360125*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acetopyruvate, identified by CAS number 20577-61-1, is a versatile diketo ester with significant applications in organic synthesis. Also known as **methyl 2,4-dioxopentanoate**, this compound serves as a crucial intermediate in the production of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. Its unique chemical structure, featuring multiple reactive sites, makes it a valuable building block for medicinal chemists and researchers in drug discovery. This technical guide provides a comprehensive overview of the chemical information, synthetic applications, and potential biological relevance of methyl acetopyruvate, supported by experimental insights and data.

Chemical and Physical Properties

Methyl acetopyruvate is a white to faintly yellow crystalline solid. A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

Identifier	Value	Source
CAS Number	20577-61-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₆ H ₈ O ₄	[2] [4]
Molecular Weight	144.13 g/mol	[1] [2] [4]
IUPAC Name	Methyl 2,4-dioxopentanoate	[2] [3]
Synonyms	Methyl 2,4-dioxovalerate, Methyl acetylpyruvate, 1- Methoxy-1,2,4-pentanetrione	[2] [5]

Physical Property	Value	Source
Melting Point	63-64 °C	[1]
Boiling Point	195 °C	[1]
Flash Point	76 °C	[1]
Density	1.150 g/cm ³	[1]
Appearance	White or faintly yellow needles/crystalline solid	[1] [2]
Storage Temperature	2-8°C	[1] [5]

Synthesis and Reactivity

Methyl acetopyruvate is a key precursor in the synthesis of various heterocyclic compounds and other bioactive molecules. Its dicarbonyl moiety allows for a range of chemical transformations, making it a versatile tool in synthetic organic chemistry.

General Synthesis

A common method for the synthesis of methyl acetopyruvate involves the Claisen condensation reaction between dimethyl oxalate and acetone. This reaction is typically carried out in the presence of a base, such as sodium methoxide.

Experimental Protocol: Synthesis of Methyl Acetopyruvate

Materials:

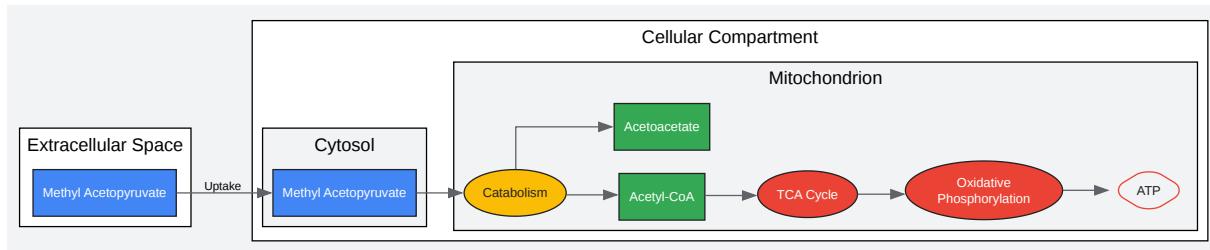
- Dimethyl oxalate
- Acetone
- Sodium methoxide
- Diethyl ether (anhydrous)
- Hydrochloric acid (dilute)
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve sodium methoxide in anhydrous diethyl ether.
- Slowly add a mixture of dimethyl oxalate and acetone to the flask with continuous stirring.
- The reaction mixture is typically stirred at room temperature or gently refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled, and the resulting sodium salt of methyl acetopyruvate is precipitated.

- The precipitate is filtered and then neutralized with a dilute solution of hydrochloric acid.
- The aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product can be further purified by recrystallization or column chromatography to yield pure methyl acetopyruvate.

Role in Heterocycle Synthesis


Methyl acetopyruvate is a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals. The dicarbonyl functionality allows for condensation reactions with various nucleophiles to form rings. For example, it can react with hydrazines to form pyrazoles, with hydroxylamine to form isoxazoles, and with amidines to form pyrimidines.

Potential Biological Significance and Metabolic Pathways

While primarily recognized as a synthetic intermediate, the structural similarity of methyl acetopyruvate to endogenous metabolites, such as pyruvate, suggests potential involvement in biological processes. Research on closely related α -keto acids provides a framework for understanding its possible metabolic fate and biological effects.

Proposed Metabolic Pathway

Based on studies of similar compounds like 4-methyl-2-oxopentanoate, it is plausible that methyl acetopyruvate can be taken up by cells and enter mitochondrial metabolic pathways. The proposed metabolic pathway involves its catabolism to acetyl-CoA and acetoacetate, which are key intermediates in cellular energy metabolism.

[Click to download full resolution via product page](#)

Caption: Proposed metabolic fate of Methyl Acetopyruvate in a cell.

This proposed pathway suggests that methyl acetopyruvate could influence cellular energy levels (ATP production) and the pool of key metabolic intermediates.

Experimental Protocol: Investigating the Effect of Methyl Acetopyruvate on Cellular Respiration

This protocol outlines a general method to assess the impact of methyl acetopyruvate on mitochondrial respiration using an oxygen consumption assay.

Materials:

- Cultured cells (e.g., a relevant cancer cell line or primary cells)
- Cell culture medium
- Methyl acetopyruvate (stock solution in a suitable solvent, e.g., DMSO)
- Seahorse XF Analyzer (or similar instrument for measuring oxygen consumption rate - OCR)
- Assay medium (e.g., XF Base Medium supplemented with pyruvate, glutamine, and glucose)
- Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

- **Cell Seeding:** Seed the cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** On the day of the assay, replace the culture medium with the assay medium containing different concentrations of methyl acetopyruvate (and a vehicle control). Incubate for a specified period.
- **Oxygen Consumption Measurement:** Place the cell culture microplate into the Seahorse XF Analyzer and perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
- **Data Analysis:** The instrument will measure the OCR in real-time. Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
- **Interpretation:** Compare the OCR profiles of cells treated with methyl acetopyruvate to the control group to determine if the compound stimulates or inhibits mitochondrial respiration.

Safety and Handling

Methyl acetopyruvate is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Information	Details	Source
Hazard Codes	F, Xi (Flammable, Irritant)	[1]
Risk Statements	R36 (Irritating to eyes)	[1]
Safety Statements	S24/25 (Avoid contact with skin and eyes), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)	[1]

Conclusion

Methyl acetopyruvate (CAS 20577-61-1) is a valuable and versatile chemical intermediate with established applications in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. While its primary role to date has been as a building block in organic synthesis, its structural similarity to key biological metabolites suggests a potential for direct interaction with cellular metabolic pathways. Further research, guided by the experimental approaches outlined in this guide, is warranted to fully elucidate its biological activities and potential as a modulator of cellular processes. Such investigations could open new avenues for its application in drug discovery and biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. juliethahn.com [juliethahn.com]
- 2. The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shindo-kano-lab.weebly.com [shindo-kano-lab.weebly.com]
- 5. portlandpress.com [portlandpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Acetopyruvate (CAS 20577-61-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360125#cas-number-20577-61-1-chemical-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com